1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.
Thiophene Functionalization: The thiophene ring is then functionalized to introduce the desired substituents.
Coupling Reaction: The furan-2-carbonyl and thiophene intermediates are coupled together using a suitable coupling agent.
Urea Formation: The final step involves the reaction of the coupled intermediate with o-tolyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the urea moiety.
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(m-tolyl)urea: Another isomer with a different substitution pattern.
Uniqueness
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-5-2-3-6-14(12)20-18(22)19-11-13-8-9-16(24-13)17(21)15-7-4-10-23-15/h2-10H,11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLFULWBYGMLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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